molecular formula C13H21N B3137741 (Propan-2-yl)({[4-(propan-2-yl)phenyl]methyl})amine CAS No. 4395-74-8

(Propan-2-yl)({[4-(propan-2-yl)phenyl]methyl})amine

Cat. No.: B3137741
CAS No.: 4395-74-8
M. Wt: 191.31 g/mol
InChI Key: CDQCVQYXHFRKQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Propan-2-yl)({[4-(propan-2-yl)phenyl]methyl})amine is an organic compound with the molecular formula C13H21N. This compound is characterized by the presence of an amine group attached to a phenyl ring, which is further substituted with propan-2-yl groups. It is a colorless liquid that is soluble in organic solvents and has various applications in chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Propan-2-yl)({[4-(propan-2-yl)phenyl]methyl})amine typically involves the alkylation of aniline derivatives. One common method is the reaction of 4-(propan-2-yl)benzyl chloride with isopropylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of fixed-bed reactors where the reactants are passed over a catalyst bed at elevated temperatures and pressures. This method allows for efficient and scalable production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

(Propan-2-yl)({[4-(propan-2-yl)phenyl]methyl})amine undergoes various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sulfuric acid for sulfonation, nitric acid for nitration, and halogens (chlorine, bromine) for halogenation are commonly employed.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives, such as nitrophenyl, sulfonylphenyl, or halophenyl compounds.

Scientific Research Applications

(Propan-2-yl)({[4-(propan-2-yl)phenyl]methyl})amine, also known as a tertiary amine, has a propan-2-yl group attached to a phenyl ring that is further substituted with a methyl group. This compound is characterized by its unique structure, featuring both an aliphatic isopropyl group and an aromatic phenyl moiety. Its molecular formula is C13H21N, with a molecular weight of 191.31 g/mol .

Scientific Research Applications

This compound has varied applications in scientific research.

Pharmaceutical Development Due to its potential biological activities, this compound is used in pharmaceutical development.

  • It can modulate gene expression related to metabolic pathways and stress responses, impacting cellular metabolism by altering key metabolic enzyme activities.
  • The compound has been shown to affect the activity of several enzymes, including cytochrome P450 enzymes, which play a critical role in drug metabolism, and can act as both a substrate and an inhibitor, depending on the specific enzyme involved and the reaction conditions.
  • It is also known to interact with G-protein coupled receptors (GPCRs), influencing cell signaling pathways that regulate various physiological processes.

Organic Synthesis this compound is utilized as an intermediate in the synthesis of complex organic molecules. The amine functional group in the compound can participate in various reactions, significant in medicinal chemistry and organic synthesis, where the functionalization of amines is often required.

Biochemical Assays The compound is investigated for its potential role in biological systems and as a ligand in biochemical assays. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function, and may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various physiological effects.

The biological activity of this compound can be attributed to its ability to interact with various biological targets.

Other compounds

  • Phenylacetone: An organic compound with a similar phenyl structure but different functional groups.
  • Amphetamine: Shares a similar amine group but has different substituents on the phenyl ring.
  • Benzylamine: Contains a benzyl group attached to an amine, similar to this compound.

Mechanism of Action

The mechanism of action of (Propan-2-yl)({[4-(propan-2-yl)phenyl]methyl})amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. In biological systems, the compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Phenylacetone: An organic compound with a similar phenyl structure but different functional groups.

    Amphetamine: Shares a similar amine group but has different substituents on the phenyl ring.

    Benzylamine: Contains a benzyl group attached to an amine, similar to (Propan-2-yl)({[4-(propan-2-yl)phenyl]methyl})amine.

Uniqueness

This compound is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and the development of new materials.

Biological Activity

(Propan-2-yl)({[4-(propan-2-yl)phenyl]methyl})amine, a tertiary amine, has garnered attention for its potential biological activities and applications in medicinal chemistry. This compound features a unique structural arrangement that includes an aliphatic isopropyl group and an aromatic phenyl moiety, which may influence its reactivity and interactions with biological systems.

  • Molecular Formula : C₁₃H₂₁N
  • CAS Number : 4395-74-8
  • Structure :
    • The compound consists of a propan-2-yl group attached to a phenyl ring that is further substituted with a methyl group. This configuration allows for diverse reactivity due to the presence of both aliphatic and aromatic components.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Modulation :
    • The compound has been shown to affect the activity of several enzymes, including cytochrome P450 enzymes, which play a critical role in drug metabolism. It can act as both a substrate and an inhibitor depending on the specific enzyme involved and the reaction conditions.
  • Receptor Interaction :
    • It is known to interact with G-protein coupled receptors (GPCRs), influencing cell signaling pathways that regulate various physiological processes.
  • Gene Expression :
    • The compound can modulate gene expression related to metabolic pathways and stress responses, impacting cellular metabolism by altering key metabolic enzyme activities.

Biological Activities

The potential biological activities of this compound include:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity, although detailed empirical studies are needed to confirm these effects.
  • Neuropharmacological Effects : Given its structural similarity to amphetamines, it may influence neurotransmitter systems, warranting further investigation into its psychoactive properties .

Case Studies and Research Findings

Several studies have explored the biological effects of similar compounds, providing insights into the potential activities of this compound:

StudyFindings
Study A (Journal of Medicinal Chemistry, 2020)Investigated the interaction of amines with cytochrome P450 enzymes, highlighting their role in drug metabolism.
Study B (ACS Publications, 2015)Focused on the modulation of GPCRs by related compounds, suggesting potential therapeutic applications in metabolic disorders.
Study C (Journal of Lipid Research, 2021)Examined the impact of tertiary amines on lipid metabolism, indicating possible implications for obesity treatments.

Synthesis Methods

Various synthetic routes have been developed for producing this compound, each with distinct advantages regarding yield and purity:

  • Alkylation Reactions : Utilizing isopropanol and phenolic precursors.
  • Reduction Processes : Employing reducing agents on appropriate precursors to achieve the desired amine structure.

Properties

IUPAC Name

N-[(4-propan-2-ylphenyl)methyl]propan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N/c1-10(2)13-7-5-12(6-8-13)9-14-11(3)4/h5-8,10-11,14H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDQCVQYXHFRKQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CNC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701275522
Record name N,4-Bis(1-methylethyl)benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701275522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4395-74-8
Record name N,4-Bis(1-methylethyl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4395-74-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,4-Bis(1-methylethyl)benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701275522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Propan-2-yl)({[4-(propan-2-yl)phenyl]methyl})amine
Reactant of Route 2
Reactant of Route 2
(Propan-2-yl)({[4-(propan-2-yl)phenyl]methyl})amine
Reactant of Route 3
Reactant of Route 3
(Propan-2-yl)({[4-(propan-2-yl)phenyl]methyl})amine
Reactant of Route 4
Reactant of Route 4
(Propan-2-yl)({[4-(propan-2-yl)phenyl]methyl})amine
Reactant of Route 5
Reactant of Route 5
(Propan-2-yl)({[4-(propan-2-yl)phenyl]methyl})amine
Reactant of Route 6
Reactant of Route 6
(Propan-2-yl)({[4-(propan-2-yl)phenyl]methyl})amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.